molecular formula C16H23NO3 B12990746 tert-Butyl 5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12990746
M. Wt: 277.36 g/mol
InChI Key: DJPBUGLLVVRGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a dihydroquinoline moiety

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 5-(1-hydroxyethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-11(18)12-7-5-9-14-13(12)8-6-10-17(14)15(19)20-16(2,3)4/h5,7,9,11,18H,6,8,10H2,1-4H3

InChI Key

DJPBUGLLVVRGJP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a quinoline derivative with tert-butyl chloroformate and a hydroxyethyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives.

Scientific Research Applications

tert-Butyl 5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the quinoline moiety can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate
  • tert-Butyl 5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl

Uniqueness

tert-Butyl 5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its combination of a quinoline core with a hydroxyethyl and tert-butyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.